Melanotan II acetate
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Overview
Description
Melanotan II acetate is a synthetic cyclic heptapeptide analog of the naturally occurring peptide hormone alpha-melanocyte-stimulating hormone (alpha-MSH). This compound is known for its ability to stimulate melanogenesis, which leads to increased skin pigmentation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melanotan II acetate involves a multi-step process. The hexapeptide sequence is assembled using a [(2+2)+1+1] scheme. The orthogonal protection of the epsilon-amino group of lysine and the gamma-carboxy group of aspartic acid is removed before undergoing a carbodiimide-mediated lactamization, leading to a cyclic intermediate. This intermediate is then attached to N-acetylnorleucine to form this compound. The entire process can be accomplished in 12 steps with an overall yield of 2.6%, and the product is more than 90% pure without preparative chromatography .
Industrial Production Methods
Industrial production of this compound can be achieved using the Ajiphase methodology, which combines the advantages of both solid-phase and liquid-phase peptide synthesis. This method allows for the efficient production of peptides in gram quantities with high yields and purity. The Ajiphase methodology involves the use of a protecting group that causes the molecule to be insoluble in certain solvents, facilitating the isolation of intermediates and simplifying the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Melanotan II acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized products.
Reduction: Reduction reactions can be used to modify the peptide’s structure and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activities and properties. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives, which may have different biological effects .
Scientific Research Applications
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating melanogenesis and its effects on skin pigmentation.
Medicine: Explored for its potential use in preventing skin cancer, treating erectile dysfunction, and regulating appetite.
Industry: Utilized in the development of tanning products and other cosmetic applications .
Mechanism of Action
Melanotan II acetate exerts its effects by binding to melanocortin receptors, particularly melanocortin receptor 1 (MC1R) and melanocortin receptor 4 (MC4R). Upon binding, it triggers a series of biochemical reactions that lead to increased melanin synthesis in melanocytes, resulting in darker skin pigmentation. Additionally, this compound influences sexual arousal and appetite regulation by interacting with melanocortin receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
Melanotan I (Afamelanotide): A linear peptide analog of alpha-MSH with similar effects on melanogenesis but with a different structure and potency.
Bremelanotide: A cyclic peptide analog of alpha-MSH that primarily affects sexual arousal and has been studied for treating sexual dysfunction.
Uniqueness
Melanotan II acetate is unique due to its cyclic structure, which enhances its stability and ability to cross the blood-brain barrier. This structural difference allows it to have a more potent and prolonged effect compared to linear analogs like Melanotan I .
Properties
CAS No. |
1036322-26-5 |
---|---|
Molecular Formula |
C52H73N15O11 |
Molecular Weight |
1084.2 g/mol |
IUPAC Name |
(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-9-benzyl-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;acetic acid |
InChI |
InChI=1S/C50H69N15O9.C2H4O2/c1-3-4-16-36(59-29(2)66)44(69)65-41-25-42(67)55-20-11-10-18-35(43(51)68)60-47(72)39(23-31-26-57-34-17-9-8-15-33(31)34)63-45(70)37(19-12-21-56-50(52)53)61-46(71)38(22-30-13-6-5-7-14-30)62-48(73)40(64-49(41)74)24-32-27-54-28-58-32;1-2(3)4/h5-9,13-15,17,26-28,35-41,57H,3-4,10-12,16,18-25H2,1-2H3,(H2,51,68)(H,54,58)(H,55,67)(H,59,66)(H,60,72)(H,61,71)(H,62,73)(H,63,70)(H,64,74)(H,65,69)(H4,52,53,56);1H3,(H,3,4)/t35-,36-,37-,38+,39-,40-,41-;/m0./s1 |
InChI Key |
GTAMEWQATOUMGW-GBRHMYBBSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Canonical SMILES |
CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC=CC=C3)CCCN=C(N)N)CC4=CNC5=CC=CC=C54)C(=O)N)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
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